![molecular formula C7H5NS B3054438 3-(2-Thienyl)acrylonitrile CAS No. 6041-28-7](/img/structure/B3054438.png)
3-(2-Thienyl)acrylonitrile
Overview
Description
3-(2-Thienyl)acrylonitrile is a chemical compound with the molecular formula C7H5NS . It is also known by other names such as (E)-3-thiophen-2-ylprop-2-enenitrile . The compound has a molecular weight of 135.19 g/mol .
Synthesis Analysis
While specific synthesis methods for 3-(2-Thienyl)acrylonitrile were not found, a related compound, 2-(thien-2-yl)-acrylonitriles, has been synthesized and tested for antineoplastic efficacy in hepatoma models .Molecular Structure Analysis
The molecular structure of 3-(2-Thienyl)acrylonitrile can be represented by the InChI string: InChI=1S/C7H5NS/c8-5-1-3-7-4-2-6-9-7/h1-4,6H/b3-1+ . The compound has a topological polar surface area of 52 Ų and a complexity of 154 .Physical And Chemical Properties Analysis
3-(2-Thienyl)acrylonitrile has a molecular weight of 135.19 g/mol and a XLogP3 value of 1.8 . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 1 rotatable bond . The exact mass and monoisotopic mass of the compound are both 135.01427034 g/mol .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(2-Thienyl)acrylonitrile:
Anticancer Research
3-(2-Thienyl)acrylonitrile has shown significant potential in anticancer research. Studies have demonstrated its efficacy against hepatoma cells, where it acts as a kinase inhibitor. This compound has been found to inhibit the proliferation of hepatoma cells at sub-micromolar concentrations, making it a promising candidate for developing new anticancer therapies .
Organic Synthesis
In organic chemistry, 3-(2-Thienyl)acrylonitrile is used as a building block for synthesizing various heterocyclic compounds. Its structure allows for modifications that can lead to the creation of new molecules with potential applications in pharmaceuticals and materials science .
Material Science
This compound is also explored in material science for its electronic properties. The presence of the thienyl group contributes to its ability to participate in conjugated systems, making it useful in the development of organic semiconductors and conductive polymers .
Photovoltaic Applications
Due to its electronic properties, 3-(2-Thienyl)acrylonitrile is investigated for use in organic photovoltaic cells. Its ability to form stable conjugated systems can enhance the efficiency of light absorption and charge transport in solar cells .
Biological Probes
Researchers use 3-(2-Thienyl)acrylonitrile as a biological probe to study enzyme activities and protein interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways and mechanisms .
Drug Development
In drug development, 3-(2-Thienyl)acrylonitrile serves as a lead compound for designing new therapeutic agents. Its ability to inhibit specific kinases makes it a valuable starting point for developing drugs targeting various diseases, including cancer and inflammatory conditions .
Chemical Sensors
The compound is also used in the development of chemical sensors. Its sensitivity to changes in the environment, such as pH or the presence of specific ions, makes it suitable for creating sensors that can detect and measure these changes accurately .
Catalysis
In catalysis, 3-(2-Thienyl)acrylonitrile is explored as a ligand in metal-catalyzed reactions. Its structure allows it to coordinate with metal centers, facilitating various catalytic processes that are important in industrial and laboratory settings .
These applications highlight the versatility and importance of 3-(2-Thienyl)acrylonitrile in scientific research, spanning multiple fields from medicine to materials science.
Mechanism of Action
Target of Action
The primary targets of 3-(2-Thienyl)acrylonitrile are cancer-relevant protein kinases . Among these, it has a preferential activity against the VEGFR-2 tyrosine kinase .
Mode of Action
3-(2-Thienyl)acrylonitrile interacts with its targets by inhibiting their activity . This inhibition is achieved through the compound’s potential kinase inhibitory activity . The hydroxy group of certain derivatives of 3-(2-Thienyl)acrylonitrile might be crucial for its distinct inhibitory potency against VEGFR-2 .
Biochemical Pathways
The inhibition of VEGFR-2 tyrosine kinase by 3-(2-Thienyl)acrylonitrile affects the VEGF signaling pathway . This pathway plays a crucial role in angiogenesis, a process that is often upregulated in cancerous tumors .
Result of Action
The molecular and cellular effects of 3-(2-Thienyl)acrylonitrile’s action include the inhibition of hepatoma cell proliferation at (sub-)micromolar concentrations . This results in the induction of apoptotic caspase-3 activity .
Future Directions
properties
IUPAC Name |
(E)-3-thiophen-2-ylprop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c8-5-1-3-7-4-2-6-9-7/h1-4,6H/b3-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONLQGNBFRQUBX-HNQUOIGGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6041-28-7 | |
Record name | 3-(2-Thienyl)acrylonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006041287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-thienyl)acrylonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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